molecular formula C25H22N4O2S B2448423 3-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide CAS No. 1115514-36-7

3-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

Cat. No. B2448423
CAS RN: 1115514-36-7
M. Wt: 442.54
InChI Key: BANWCKIBDFVYJD-UHFFFAOYSA-N
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Description

The compound “3-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, an amide group, and an aromatic ring (p-tolylamino). These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The imidazole ring, for example, is a five-membered ring with two non-adjacent nitrogen atoms . The thioether linkage could influence the molecule’s conformation and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the imidazole ring is a common motif in biological molecules and is known to participate in various chemical reactions . The thioether linkage could also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its functional groups and overall structure. For example, the presence of an imidazole ring could influence its acidity and basicity . The thioether linkage could also influence its solubility and stability .

Scientific Research Applications

Antioxidant Properties

A study focused on the synthesis of a related compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, demonstrated significant antioxidant properties. This compound exhibited 1.5 times higher antioxidant ability than the control, butylated hydroxytoluene, based on a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides, which share a structural similarity with the compound , revealed promising cardiac electrophysiological activity. These compounds exhibited potency in vitro comparable to sematilide, a potent class III agent undergoing clinical trials (Morgan et al., 1990).

Anticancer Potential

A green synthesis study of related compounds, such as 3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl) thio) Methyl) Quinazolin-4(3H)-One, showed potential for development as chemotherapeutic agents. These compounds demonstrated significant anticancer activity in molecular docking studies (Laxminarayana et al., 2021).

Biological Activity Studies

Further research on similar compounds, such as N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide, indicated mild-to-moderate cytotoxic activity against certain cancer cell lines, underscoring their potential for further biological activity studies (Nguyen et al., 2019).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

3-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-18-10-12-21(13-11-18)27-23(30)17-32-25-26-14-15-29(25)22-9-5-6-19(16-22)24(31)28-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANWCKIBDFVYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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